molecular formula C6H6F2N4 B2584494 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile CAS No. 2253638-52-5

3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile

Cat. No.: B2584494
CAS No.: 2253638-52-5
M. Wt: 172.139
InChI Key: UCBMOBPVPJJTLY-UHFFFAOYSA-N
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Description

3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile is a chemical compound with the molecular formula C6H6F2N4. It is a member of the pyrazole family, which is known for its diverse applications in medicinal chemistry and various industrial processes. This compound is characterized by the presence of an amino group, a difluoroethyl group, and a carbonitrile group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Amino derivatives with the carbonitrile group reduced to an amine.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The difluoroethyl group can enhance binding affinity to target proteins, while the amino and carbonitrile groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

  • 3-Amino-1-(2,2-dichloroethyl)pyrazole-4-carbonitrile
  • 3-Amino-1-(2,2-dibromoethyl)pyrazole-4-carbonitrile
  • 3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile

Comparison:

Properties

IUPAC Name

3-amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N4/c7-5(8)3-12-2-4(1-9)6(10)11-12/h2,5H,3H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBMOBPVPJJTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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